tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate

Medicinal chemistry Salt selection Solid-state properties

tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate (CAS 2177264-67-2) is the oxalate salt of a bifunctional spirocyclic building block featuring a 2-oxa-8-azaspiro[4.5]decane core with an aminomethyl substituent at the 3-position and a Boc-protected piperidine nitrogen. The oxalate counterion yields a molecular formula of C₁₆H₂₈N₂O₇ and a molecular weight of 360.40 g/mol.

Molecular Formula C16H28N2O7
Molecular Weight 360.40 g/mol
Cat. No. B13052647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate
Molecular FormulaC16H28N2O7
Molecular Weight360.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CN.C(=O)(C(=O)O)O
InChIInChI=1S/C14H26N2O3.C2H2O4/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14;3-1(4)2(5)6/h11H,4-10,15H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyJYAZFBGJBKOZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate: A Boc-Protected Spirocyclic Amine Building Block for Drug Discovery


tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate (CAS 2177264-67-2) is the oxalate salt of a bifunctional spirocyclic building block featuring a 2-oxa-8-azaspiro[4.5]decane core with an aminomethyl substituent at the 3-position and a Boc-protected piperidine nitrogen. The oxalate counterion yields a molecular formula of C₁₆H₂₈N₂O₇ and a molecular weight of 360.40 g/mol . This compound belongs to the broader class of oxa-azaspiro[4.5]decane scaffolds, which have been validated as privileged structures in medicinal chemistry—most notably as core motifs in SHP2 phosphatase inhibitors (e.g., IACS-15414) [1] and as selective sigma-1 receptor ligands with nanomolar affinity (Kᵢ = 0.47–12.1 nM across seven derivatives) [2]. The oxalate salt form is supplied at NLT 98% purity under ISO-certified quality systems specifically for use as a pharmaceutical research intermediate .

Why Generic Substitution of tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate Fails: Salt Form, Regioisomerism, and Functional Handle Specificity


Substituting this oxalate salt with the free base (CAS 1268520-21-3, MW 270.37), the hydrochloride salt (CAS 1778734-66-9, MW 306.83), or the 1-oxa regioisomer (CAS 1160246-90-1) introduces quantifiable differences in molecular weight, hydrogen-bond donor/acceptor capacity, and computed lipophilicity that directly affect crystallinity, solubility, chromatographic behavior, and downstream conjugation efficiency . The oxalate salt has three hydrogen-bond donors (vs. one for the free base) and a TPSA of 139.39 Ų (vs. ~67.8 Ų estimated for the free base), which translates to altered solid-state stability and aqueous solubility profiles critical for reproducible intermediate handling in multi-step synthesis [1]. Furthermore, the 2-oxa regioisomer positions the endocyclic oxygen adjacent to the C-3 aminomethyl group, creating a distinct vector geometry compared to the 1-oxa scaffold—a difference that has proven decisive in biological target engagement: 1-oxa-8-azaspiro[4.5]decane derivatives are established sigma-1 receptor ligands (Kᵢ = 0.47–12.1 nM) [2], while 2-oxa-8-azaspiro[4.5]decane scaffolds dominate SHP2 inhibitor patent space [3]. These are not interchangeable cores.

Quantitative Differentiation Evidence for tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate


Oxalate Salt vs. Free Base and Hydrochloride: Physicochemical Property Differentiation

The oxalate salt (CAS 2177264-67-2) differs from the free base (CAS 1268520-21-3) and hydrochloride salt (CAS 1778734-66-9) in three quantifiable physicochemical parameters. (1) Molecular weight: oxalate = 360.40 g/mol vs. free base = 270.37 g/mol vs. HCl salt = 306.83 g/mol . (2) Computed topological polar surface area (TPSA): oxalate = 139.39 Ų vs. free base estimated ~67.8 Ų (one Boc-carbamate + one primary amine). (3) Hydrogen-bond donor count: oxalate = 3 (oxalic acid contributes two –OH donors) vs. free base = 1 [1]. (4) Computed LogP: oxalate = 0.9069 vs. 1-oxa isomer XLogP3-AA = 1 [1]. These differences directly impact solid-state handling, aqueous solubility for conjugation reactions, and chromatographic retention time reproducibility.

Medicinal chemistry Salt selection Solid-state properties

2-Oxa vs. 1-Oxa Regioisomer: Divergent Biological Target Profiles in Published Literature

The 2-oxa-8-azaspiro[4.5]decane regioisomer (target compound core) and the 1-oxa-8-azaspiro[4.5]decane regioisomer show divergent biological target profiles in peer-reviewed literature. The 1-oxa scaffold has been established as a selective sigma-1 receptor ligand scaffold: seven derivatives demonstrated Kᵢ(σ1) = 0.47–12.1 nM with selectivity ratios Kᵢ(σ2)/Kᵢ(σ1) ranging from 2 to 44 [1]. In contrast, the 2-oxa scaffold appears as a privileged core in SHP2 phosphatase inhibitor patents and publications: the 2-oxa-8-azaspiro[4.5]decan-8-yl group is claimed in 113 claims of US Patent US20240199609A1 for SHP2 inhibition [2], and the clinical-stage SHP2 inhibitor IACS-15414 incorporates a 2-oxa-8-azaspiro[4.5]decane motif with demonstrated in vivo MAPK pathway suppression and tumor growth inhibition in KRAS-mutant xenograft models [3]. These distinct target profiles indicate that the position of the endocyclic oxygen atom is a critical determinant of biological activity, not a trivial structural variation.

Scaffold selection Target engagement Structure-activity relationships

Purity and Quality Certification: ISO-Certified NLT 98% vs. 95% Grades Across Vendors

The oxalate salt is commercially available at two distinct purity tiers that directly affect its utility in different research contexts. MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems, positioning it as a critical API intermediate for pharmaceutical development . ChemScene offers the same CAS number at 95% purity with catalog number CS-0039989 . For comparison, the free base (CAS 1268520-21-3) is available at ≥98% purity from ChemScene (CS-0120403) and from Aladdin (T994733) [1], while the hydrochloride salt (CAS 1778734-66-9) is listed at 95% from Combi-Blocks (HF-2303) . The 3% purity differential between 95% and ≥98% grades can translate to measurable differences in byproduct profiles in sensitive coupling reactions such as amide bond formation or reductive amination, where amine-containing impurities may compete for the electrophilic coupling partner .

Quality control Procurement specification Reproducibility

Storage and Stability: Cold-Chain Requirement of Oxalate Salt vs. Ambient Storage of Free Base

The oxalate salt requires storage sealed in dry conditions at 2–8°C , whereas the free base (CAS 1268520-21-3) is stored at 20°C with a stated shelf life of 2 years . The hydrochloride salt (CAS 1778734-66-9) storage conditions are not explicitly specified by suppliers. This differential storage requirement is consistent with the higher hydrogen-bond donor count (3 vs. 1) and larger TPSA (139.39 vs. ~67.8 Ų) of the oxalate salt , which makes it more hygroscopic and susceptible to moisture-induced degradation at ambient temperature. For compound management in large screening collections or intermediate libraries, the cold-chain requirement of the oxalate salt represents a logistical consideration that the free base does not impose—but the oxalate's superior crystallinity may offset this by enabling more accurate gravimetric dispensing after cold storage equilibration .

Compound management Stability Long-term storage

Class-Level Scaffold Validation: 2-Oxa-8-azaspiro[4.5]decane as a Privileged Core in SHP2 and FAAH Inhibitor Drug Discovery

The 2-oxa-8-azaspiro[4.5]decane scaffold—the core structural motif of the target compound—has been validated across two independent drug discovery programs with quantitative biological data. In the SHP2 phosphatase field, IACS-15414 (bearing a 2-oxa-8-azaspiro[4.5]decane motif) demonstrated potent MAPK pathway suppression and tumor growth inhibition in KRAS-mutant xenograft models in vivo, with no hERG liability up to 100 μM [1]. In the FAAH inhibitor field, the structurally related 1-oxa-8-azaspiro[4.5]decane scaffold yielded FAAH kᵢₙₐcₜ/Kᵢ potency values greater than 1500 M⁻¹s⁻¹, distinguishing itself from other spirocyclic cores on the basis of superior potency [2]. The 2-oxa variant is explicitly claimed in 113 claims of US Patent US20240199609A1 for SHP2 inhibition [3]. This class-level evidence establishes the 2-oxa-8-azaspiro[4.5]decane architecture as a validated, non-obvious starting point for kinase phosphatase and hydrolase inhibitor programs—supporting the procurement of the target compound as a key intermediate for SAR exploration rather than de novo scaffold design.

Kinase phosphatase inhibition FAAH SHP2 Scaffold validation

Optimal Research and Industrial Application Scenarios for tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate


SHP2 Phosphatase Inhibitor Lead Optimization and PROTAC Design

This compound serves as a direct synthetic intermediate for constructing SHP2 inhibitors bearing the 2-oxa-8-azaspiro[4.5]decane scaffold. Given the clinical validation of IACS-15414 and the broad patent coverage of 2-oxa-8-azaspiro[4.5]decan-8-yl derivatives for SHP2 inhibition [1], the Boc-protected aminomethyl handle enables rapid diversification through amide coupling, reductive amination, or urea formation at the primary amine after Boc deprotection. The oxalate salt form provides superior crystallinity for accurate weighing in parallel synthesis arrays, and the NLT 98% ISO-certified grade (MolCore) ensures minimal amine-containing impurities that could otherwise cap electrophilic warheads in PROTAC linker attachment steps. Storage at 2–8°C must be factored into compound management workflows for multi-gram intermediate libraries.

Spirocyclic Fragment Library Construction for FBDD and Diversity-Oriented Synthesis

The combination of a Boc-protected secondary amine (piperidine nitrogen) and a free primary amine (aminomethyl) in a single spirocyclic framework makes this compound an ideal dual-functionalization building block for fragment-based drug discovery (FBDD) library construction. Sequential deprotection and functionalization enable orthogonal derivatization at two distinct vectors anchored to the rigid spiro[4.5]decane core—a feature that simpler monofunctional spirocyclic building blocks cannot provide. The 90-Da molecular weight increment of the oxalate salt over the free base is advantageous for gravimetric accuracy when dispensing sub-milligram quantities for nanoscale fragment library synthesis.

Kinase/Phosphatase Focused Compound Collection Expansion with 3D Topology

The 2-oxa-8-azaspiro[4.5]decane core introduces three-dimensional character (fraction sp³ = 1.0 for the saturated spirocyclic system) that is distinct from flat aromatic kinase inhibitor scaffolds. The class-level validation of this scaffold in both SHP2 phosphatase inhibition (in vivo tumor growth suppression) [1] and FAAH inhibition (kᵢₙₐcₜ/Kᵢ > 1500 M⁻¹s⁻¹ for the related 1-oxa scaffold) [2] supports its inclusion in focused compound collections targeting the phosphatase and hydrolase enzyme families. Procurement of the 2-oxa regioisomer rather than the 1-oxa variant is critical to maintain target-class fidelity toward SHP2 [1][3].

cGMP Intermediate Supply for IND-Enabling Synthesis Campaigns

The NLT 98% purity specification combined with ISO-certified manufacturing qualifies this oxalate salt as a suitable starting material for cGMP intermediate production in IND-enabling synthesis campaigns. The defined cold-chain storage requirement (sealed in dry, 2–8°C) provides documented stability parameters for regulatory filings. Compared to the free base (stored at 20°C, 2-year shelf life) , the oxalate form offers a documented quality framework (ISO certification, 98% purity, defined storage) that supports regulatory documentation for the starting material section of an IND application.

Quote Request

Request a Quote for tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.